2-Phenyl-2-(piperazin-1-yl)acetic acid
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Overview
Description
2-Phenyl-2-(piperazin-1-yl)acetic acid is a chemical compound known for its significant pharmacological properties. It is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptors . This compound is used in the management of allergies, hay fever, angioedema, and urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(piperazin-1-yl)acetic acid can be achieved through various methods. One common approach involves the hydrolysis of a corresponding acetamide in an alkaline or acidic medium . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production often involves the use of phase transfer catalysts to enhance the yield and efficiency of the reaction. For instance, the refluxing of a two-phase system consisting of the compound and an alkali metal haloacetate in toluene has been reported to yield significant amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-(piperazin-1-yl)acetic acid undergoes various chemical reactions, including hydrolysis, substitution, and coupling reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an alkaline or acidic medium.
Substitution: Involves the use of reagents like 2-bromoethyldiphenylsulfonium triflate.
Coupling Reactions: Often performed using dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Major Products: The major products formed from these reactions include phenoxy acids and various substituted piperazines .
Scientific Research Applications
2-Phenyl-2-(piperazin-1-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(piperazin-1-yl)acetic acid involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms . The molecular targets include the histamine H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-mediated responses .
Comparison with Similar Compounds
Cetirizine: A related compound with a similar structure, used for similar therapeutic purposes.
Hydroxyzine: The parent compound from which 2-Phenyl-2-(piperazin-1-yl)acetic acid is derived.
Uniqueness: this compound is unique due to its specific affinity for histamine H1 receptors and its effectiveness in managing a range of allergic conditions . Unlike some other compounds, it is a major metabolite of hydroxyzine, which contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
2-phenyl-2-piperazin-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11(10-4-2-1-3-5-10)14-8-6-13-7-9-14/h1-5,11,13H,6-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGORWWYTHPSHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328269-46-1 |
Source
|
Record name | 2-phenyl-2-(piperazin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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